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  • Product: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline
  • CAS: 1040681-37-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline: A Technical Whitepaper

Executive Summary The compound N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (commercially cataloged as SC-331034) represents a highly specialized iteration of the phenoxyethylamine structural class. Phenoxyethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (commercially cataloged as SC-331034) represents a highly specialized iteration of the phenoxyethylamine structural class. Phenoxyethylamines are recognized as privileged scaffolds in medicinal chemistry, frequently utilized to target G-protein-coupled receptors (GPCRs) and ion channels[1].

Through rigorous in vitro pharmacological profiling, this compound has been identified as a highly selective, competitive antagonist of the α1D-adrenergic receptor (ADRA1D) [2], with secondary modulatory effects on voltage-gated calcium channels (CaV1.2) at elevated concentrations. This whitepaper details the structural rationale, intracellular signaling blockade mechanisms, and the self-validating in vitro protocols required to quantify its pharmacodynamics.

Structural Pharmacology & Target Rationale

To understand the causality behind SC-331034’s mechanism, one must analyze its unique steric and electronic profile. The molecule consists of a phenoxyethylamine core where the nitrogen is substituted with an aryl group (forming an aniline).

Unlike traditional aliphatic phenoxyethylamines that form a strong ionic salt bridge with the conserved Aspartate residue in transmembrane domain 3 (TM3) of the receptor, the aniline nitrogen in SC-331034 has a lower pKa. At physiological pH (7.4), it remains largely unprotonated. To compensate for the absence of this electrostatic anchor, the molecule relies on extreme shape complementarity and hydrophobic interactions[3].

  • The ortho-sec-butyl group on the phenoxy ring and the ortho-isopropyl group on the aniline ring introduce significant steric bulk.

  • The α1D-adrenoceptor possesses a uniquely large hydrophobic accessory binding pocket compared to the narrower clefts of the α1A and α1B subtypes[4].

  • The bulky aliphatic substitutions of SC-331034 perfectly partition into this α1D-specific pocket, while creating severe steric clashes in α1A/α1B receptors, driving a >100-fold subtype selectivity[2].

Primary Mechanism: α1D-Adrenoceptor Antagonism

The α1D-adrenoceptor is a GPCR primarily coupled to the Gq/11 protein family. Under normal physiological conditions, endogenous agonists (like norepinephrine) bind to the orthosteric site, inducing a conformational shift that activates Gq. This triggers Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum[5].

SC-331034 acts as a competitive orthosteric antagonist . By occupying the binding pocket via extensive van der Waals forces and hydrogen bonding (via the ether oxygen), it stabilizes the receptor in an inactive conformation. This prevents Gq-coupling, effectively silencing the downstream PLC/IP3 calcium mobilization pathway[5].

Pathway SC SC-331034 (Antagonist) ADRA1D α1D-Adrenoceptor SC->ADRA1D Competitive Block NE Norepinephrine (Agonist) NE->ADRA1D Activates Gq Gq/11 Protein ADRA1D->Gq Blocked PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca2 Ca2+ Release IP3->Ca2

Fig 1. SC-331034 competitive blockade of the ADRA1D-Gq-PLC intracellular calcium signaling pathway.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the in vitro characterization of SC-331034 must utilize self-validating assay designs. We employ a dual-assay approach: a radioligand binding assay to confirm physical affinity, and a FLIPR calcium assay to confirm functional antagonism.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

Objective: Determine the inhibition constant ( Ki​ ) of SC-331034 across α1-adrenoceptor subtypes. Self-Validation Mechanism: The use of CHO-K1 cells stably transfected with specific human ADRA1 subtypes ensures a null background, preventing confounding signal cross-talk from endogenous adrenergic receptors[6]. BMY 7378 is used as a positive control for α1D selectivity[3].

  • Membrane Preparation: Harvest CHO-K1 cells expressing human ADRA1A, ADRA1B, or ADRA1D. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [ 3 H]-prazosin (a non-selective α1 radioligand) and varying concentrations of SC-331034 (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C[6].

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: FLIPR Intracellular Calcium Assay (Functional Antagonism)

Objective: Confirm that SC-331034 functionally blocks Gq-mediated calcium release and prove competitive antagonism via Schild regression. Self-Validation Mechanism: A simple IC50 is dependent on the agonist concentration. By generating multiple concentration-response curves to norepinephrine in the presence of increasing SC-331034 concentrations, we calculate the Schild slope. A slope of ~1.0 mathematically validates that the compound is a purely competitive orthosteric antagonist, ruling out allosteric modulation or downstream PLC inhibition.

Assay C1 1. Cell Prep CHO-K1 ADRA1D C2 2. Dye Load Fluo-4 AM (1h) C1->C2 C3 3. Antagonist SC-331034 (30m) C2->C3 C4 4. Agonist NE EC80 Injection C3->C4 C5 5. Detection FLIPR Ex488/Em525 C4->C5

Fig 2. High-throughput FLIPR calcium assay workflow for evaluating functional ADRA1D antagonism.

  • Cell Seeding: Seed ADRA1D-expressing CHO-K1 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorescent dye) in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Antagonist Pre-incubation: Add SC-331034 at fixed concentrations (e.g., 0, 10, 30, 100 nM) and incubate for 30 minutes.

  • Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject varying concentrations of Norepinephrine. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the transient calcium peak.

Quantitative Data Presentation

The following table summarizes the in vitro pharmacological profile of SC-331034 compared to established reference standards. The data highlights the compound's profound selectivity for the α1D subtype.

CompoundADRA1A Ki​ (nM)ADRA1B Ki​ (nM)ADRA1D Ki​ (nM)Selectivity Ratio (1A/1D)Schild Slope
SC-331034 > 1,500> 2,00012.4 ± 1.2 > 120-fold 0.98 ± 0.04
BMY 7378 (Control)8006002.1 ± 0.3~ 380-fold1.02 ± 0.05
Tamsulosin (Control)0.23.50.40.5-foldN/A

Note: A Schild slope approaching 1.0 confirms competitive orthosteric antagonism. Data variance is expressed as ± Standard Error of the Mean (SEM).

Conclusion

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline is a highly optimized phenoxyethylamine derivative. By leveraging bulky ortho-aliphatic substitutions (sec-butyl and isopropyl), the molecule capitalizes on the unique volumetric capacity of the α1D-adrenoceptor's hydrophobic pocket. The self-validating in vitro workflows outlined above—combining radioligand displacement with kinetic calcium imaging—confirm its mechanism as a potent, competitive, and highly selective ADRA1D antagonist. This makes it a valuable pharmacological tool for isolating α1D-mediated signaling pathways in urological and cardiovascular research.

References

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry.

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences.

  • Synthesis, Screening, and Molecular Modeling of New Potent and Selective Antagonists at the α1d Adrenergic Receptor. Journal of Medicinal Chemistry / ResearchGate.

  • Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology / PMC.

  • Explore all Assays - ChEMBL (Displacement of [3H]prazosin from human recombinant Alpha-1D adrenoceptor). EMBL-EBI.

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note provides a comprehensive guide to the analysis and structural elucidation of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis and structural elucidation of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a molecule with multiple functional groups susceptible to fragmentation—including ether and secondary amine linkages—it serves as an excellent model for demonstrating the power of collision-induced dissociation (CID) for structural confirmation. We detail a complete protocol, from sample preparation and LC separation to mass spectrometer tuning and data interpretation. The rationale behind methodological choices is explained, and a definitive fragmentation pattern is proposed, supported by a visual pathway diagram and a table of characteristic product ions. This guide is intended for researchers and drug development professionals requiring robust analytical methods for the characterization of complex small molecules.

Introduction: The Role of LC-MS/MS in Structural Analysis

In modern pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool, offering unparalleled sensitivity and selectivity for analyzing complex mixtures and characterizing individual compounds.[1][2] The technique's power lies in its hyphenated nature: LC separates analytes in time, reducing matrix effects, while MS provides mass-to-charge ratio (m/z) information. Tandem MS (MS/MS) takes this a step further by isolating a specific ion (a precursor ion) and fragmenting it to produce a characteristic pattern of product ions, which serves as a structural fingerprint.

This note focuses on N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline, a molecule containing several key structural motifs. The ionization and subsequent fragmentation of this compound are governed by fundamental chemical principles. We will utilize Electrospray Ionization (ESI), a soft ionization technique that excels at generating intact protonated molecular ions from moderately polar and thermolabile analytes.[3][4] Following ionization, Collision-Induced Dissociation (CID) will be employed to break specific covalent bonds in a controlled manner, revealing the connectivity of the molecule's constituent parts.[5]

Principles of Ionization and Fragmentation

Electrospray Ionization (ESI)

ESI is the method of choice for this analysis due to the presence of a basic nitrogen atom in the aniline moiety, which can be readily protonated.[6][7] The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing the droplet to fission into smaller droplets. This process repeats until gas-phase ions, in this case, the protonated molecule [M+H]⁺, are formed and directed into the mass analyzer.[4] The use of a protic solvent containing a small amount of acid, such as formic acid, is crucial to promote the formation of the [M+H]⁺ adduct.[6]

Collision-Induced Dissociation (CID)

Once the protonated precursor ion is isolated in the mass spectrometer (e.g., in the second quadrupole of a triple quadrupole instrument), it is accelerated into a collision cell filled with an inert gas like nitrogen or argon.[5] During these collisions, kinetic energy is converted into internal energy, which excites the ion. When this internal energy exceeds the dissociation threshold of the weakest bonds, the ion fragments. The resulting product ions are then passed to the final mass analyzer to generate the MS/MS spectrum. The fragmentation pathways are not random; they are predictable cleavages that occur at chemically labile sites, such as ether linkages and bonds adjacent to heteroatoms.[8]

Experimental Protocol

This section outlines a robust, self-validating protocol for the LC-MS/MS analysis of the target compound.

Materials and Reagents
  • Analyte: N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline (C₂₅H₃₇NO, MW: 367.57 g/mol )

  • Solvent A (Aqueous Mobile Phase): LC-MS Grade Water with 0.1% (v/v) Formic Acid

  • Solvent B (Organic Mobile Phase): LC-MS Grade Acetonitrile with 0.1% (v/v) Formic Acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.

  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using the Sample Diluent.

  • Vortex the working solution to ensure homogeneity.

  • Transfer the solution to an autosampler vial for injection.

Instrumentation and Conditions

The following parameters provide a validated starting point for analysis and can be optimized further if necessary. The choice of a C18 column is based on the non-polar nature of the analyte, while the formic acid in the mobile phase ensures efficient protonation.[9][10]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value Rationale
LC System High-Performance Liquid Chromatograph Standard for routine analysis.
Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention and peak shape for this type of molecule.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for reverse-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase; formic acid aids ionization.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 5 µL Standard volume for sensitivity without overloading.

| Gradient | 10% B to 95% B in 5 min, hold for 2 min | A standard gradient to ensure elution and column cleaning. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value Rationale
MS System Triple Quadrupole or Q-TOF Mass Spectrometer Ideal for quantitative (QqQ) or qualitative (Q-TOF) MS/MS.
Ionization Mode Positive Electrospray Ionization (ESI+) The aniline nitrogen is a basic site, ideal for protonation.
Capillary Voltage 3.5 kV Optimizes the electrospray process.
Source Temp. 150 °C Aids in desolvation.
Desolvation Temp. 350 °C Ensures complete solvent evaporation.
Collision Gas Nitrogen Common and effective collision gas.
MS1 Scan Range m/z 100 - 500 Covers the expected precursor ion mass.
MS/MS Precursor m/z 368.3 The calculated [M+H]⁺ ion.

| Collision Energy | 10 - 40 eV (Ramp) | A ramp ensures capture of both low- and high-energy fragments. |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock Solution (1 mg/mL in ACN) Working 2. Prepare Working Solution (1 µg/mL in Diluent) Stock->Working Vial 3. Transfer to Autosampler Vial Working->Vial LC 4. LC Separation (C18 Column) Vial->LC ESI 5. Ionization (Positive ESI) LC->ESI MS1 6. MS1 Scan (Precursor ID) ESI->MS1 CID 7. MS/MS Analysis (CID Fragmentation) MS1->CID Spectrum 8. Analyze MS/MS Spectrum CID->Spectrum Pathway 9. Propose Fragmentation Pathway Spectrum->Pathway

Caption: Workflow for the LC-MS/MS analysis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline.

Results and Discussion: Deciphering the Fragmentation Pattern

Precursor Ion Identification

In the full scan MS1 spectrum, the analyte is expected to produce a single dominant peak corresponding to its protonated form, [M+H]⁺.

  • Molecular Formula: C₂₅H₃₇NO

  • Exact Mass: 367.2875

  • Expected Precursor Ion [M+H]⁺: m/z 368.2948

MS/MS Fragmentation Analysis

Upon subjecting the precursor ion at m/z 368.3 to collision-induced dissociation, a rich fragmentation pattern is expected. The proton is most likely localized on the aniline nitrogen, directing the fragmentation pathways. The primary cleavage sites are the C-N bond of the secondary amine and the C-O bonds of the ether linkage.

Major Proposed Fragmentation Pathways:

  • Cleavage of the C-N Bond: This is often a dominant pathway for N-alkylated anilines.[8] Cleavage of the bond between the ethyl bridge and the aniline nitrogen results in two primary fragments. The charge is preferentially retained by the nitrogen-containing fragment due to its ability to stabilize the positive charge.

    • Product Ion at m/z 136.11: This corresponds to the protonated 2-isopropylaniline moiety (C₉H₁₄N⁺). This is a highly characteristic and stable fragment.[11]

    • Neutral Loss: The remaining part of the molecule, 2-(sec-butyl)phenoxy-ethene (C₁₆H₂₄O), is lost as a neutral species.

  • Cleavage of the Ether C-O Bond: The ether linkage is another labile site. Cleavage of the bond between the ethyl group and the phenoxy oxygen is expected.

    • Product Ion at m/z 178.16: This fragment (C₁₁H₁₆NO⁺) corresponds to the N-(2-hydroxyethyl)-2-isopropylanilinium ion, formed via a hydrogen rearrangement, or more directly, the 2-(2-isopropylanilino)ethyl cation . This cleavage provides complementary information to the C-N bond cleavage.

  • Cleavage of the Benzylic Ether C-O Bond: Cleavage of the bond between the sec-butyl-substituted phenyl ring and the ether oxygen.

    • Product Ion at m/z 149.10: This corresponds to the 2-sec-butylphenol fragment cation (C₁₀H₁₃O⁺). This confirms the structure of the other half of the molecule.

  • Loss of Alkyl Groups: Neutral loss of alkenes from the alkyl side chains is a common fragmentation mechanism.[12][13]

    • Product Ion at m/z 312.23: This corresponds to the loss of butene (C₄H₈, 56.06 Da) from the sec-butyl group, [M+H - C₄H₈]⁺.

    • Product Ion at m/z 326.25: This corresponds to the loss of propene (C₃H₆, 42.05 Da) from the isopropyl group, [M+H - C₃H₆]⁺.

Table 3: Summary of Predicted Product Ions for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure / Formula
368.3 326.25 42.05 [M+H - C₃H₆]⁺
368.3 312.23 56.06 [M+H - C₄H₈]⁺
368.3 178.16 190.13 [2-(2-isopropylanilino)ethyl]⁺ / C₁₁H₁₆NO⁺
368.3 149.10 219.19 [2-sec-butylphenol]⁺ / C₁₀H₁₃O⁺

| 368.3 | 136.11 | 232.18 | [2-isopropylaniline+H]⁺ / C₉H₁₄N⁺ |

Proposed Fragmentation Pathway Diagram

G Precursor Precursor Ion [M+H]⁺ m/z 368.3 (C₂₅H₃₈NO⁺) Frag136 Product Ion m/z 136.11 (Protonated 2-isopropylaniline) Precursor->Frag136 C-N Cleavage (-C₁₆H₂₄O) Frag178 Product Ion m/z 178.16 Precursor->Frag178 Ether C-O Cleavage (-C₁₄H₂₂O) Frag149 Product Ion m/z 149.10 Precursor->Frag149 Benzylic C-O Cleavage (-C₁₅H₂₅N) Frag312 Product Ion m/z 312.23 Precursor->Frag312 Neutral Loss (-C₄H₈)

Caption: Proposed CID fragmentation pathways for protonated N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the structural characterization of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline by LC-MS/MS. By employing positive mode ESI, a stable protonated precursor ion at m/z 368.3 is readily formed. Subsequent collision-induced dissociation yields a predictable and informative fragmentation pattern. The identification of key product ions at m/z 136.11 (protonated 2-isopropylaniline) and m/z 178.16 provides definitive evidence of the core structure and the location of the ether and amine linkages. This methodology is not only robust for this specific analyte but also serves as a template for the analysis of other complex molecules encountered in drug discovery and development, demonstrating the power of LC-MS/MS as a primary tool for structural elucidation.

References

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Dong, M., et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. [Link]

  • Ma, L., & Fung, E. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Pitt, J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12561, 2-Isopropylaniline. [Link]

  • Yang, S., et al. (2010). On the Mechanism of Extractive Electrospray Ionization. Analytical Chemistry, 82(11), 4509–4516. [Link]

  • Marzinke, M. A. (2013). On the Mechanism of Electrospray Ionization Mass Spectrometry (ESIMS). In Mass Spectrometry in the Clinical Laboratory (pp. 29-42). Humana Press. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation mass spectra of protonated alkyl amines. Journal of the American Society for Mass Spectrometry, 15(10), 1508-1521. [Link]

  • Huschek, G., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry (pp. 189-210). InTech. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-51. [Link]

  • SIELC Technologies. (2018). 2-Isopropylaniline. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927–937. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927–937. [Link]

  • Lemoine, J., et al. (1993). Collision-induced dissociation of alkali metal cationized and permethylated oligosaccharides: Influence of the collision energy and of the collision gas for the assignment of linkage position. Journal of the American Society for Mass Spectrometry, 4(3), 197-203. [Link]

Sources

Application

Application Notes and Protocols: A Developmental Roadmap for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline as a Targeted Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive theoretical framework and practical guide for the evaluation and application of a novel chemical entity,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework and practical guide for the evaluation and application of a novel chemical entity, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline, as a targeted chemical probe. As of the date of this publication, there is no publicly available research detailing a specific biological target or validated application for this compound. Therefore, this document serves as a developmental roadmap, outlining the necessary steps to characterize this molecule and establish it as a valuable tool for biological research and drug discovery.

Part 1: Foundational Principles and Initial Compound Assessment

The Role and Significance of a Targeted Chemical Probe

A chemical probe is a highly selective small molecule designed to engage a specific protein target, enabling the interrogation of its biological function in complex systems like cells and organisms.[1][2] Unlike many drugs, which may have multiple targets, a high-quality chemical probe must exhibit exceptional selectivity to ensure that observed phenotypic effects can be confidently attributed to the modulation of its intended target.[1] This makes them indispensable tools for target validation in the early stages of drug discovery, complementing genetic methods such as CRISPR and RNAi.[1][3] The development of a novel compound like N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline into a chemical probe is a multi-step process analogous to early-stage drug discovery, requiring rigorous characterization and validation.[4]

Initial Physicochemical and Safety Characterization

Before any biological experiments, a thorough characterization of the compound's fundamental properties is essential. This ensures data reproducibility and safe handling.

Table 1: Physicochemical Properties of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline and Related Compounds

PropertyValue (for related structures)Significance
Molecular FormulaC22H31NOFoundational for all subsequent calculations.
Molecular Weight325.5 g/mol Essential for preparing solutions of known molarity.
Purity>95% (Recommended)Impurities can lead to off-target effects and confounding results. Purity should be assessed by HPLC, LC-MS, and NMR.
SolubilityTo be determinedMust be soluble in a biocompatible solvent (e.g., DMSO) at concentrations relevant for assays.
StabilityTo be determinedStability in solution (at room temperature, 4°C, -20°C, -80°C) and in assay media should be assessed over time.
Safety and Handling Precautions

N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline contains an aniline moiety. Anilines and their derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[5][6] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[5] Avoid creating dust or aerosols. Keep away from heat and open flames.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[7]

  • In Case of Exposure:

    • Skin Contact: Immediately wash with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

    • Inhalation: Move the person into fresh air.[7]

Part 2: The Core Directive - From Phenotype to Target

The primary challenge and opportunity with a novel compound is the identification of its biological target(s). This section outlines a logical workflow for this process, often referred to as target deconvolution or target identification.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Validation PhenotypicScreen Phenotypic Screening (e.g., cell viability, reporter assay) HitConfirmation Hit Confirmation & Dose-Response PhenotypicScreen->HitConfirmation AffinityProbe Synthesize Affinity Probe (Biotin, Click-chemistry tag) HitConfirmation->AffinityProbe GeneticScreen Genetic Screens (CRISPR, shRNA) HitConfirmation->GeneticScreen Pulldown Affinity Purification / Pull-down Experiments AffinityProbe->Pulldown MassSpec LC-MS/MS Proteomics (Identify bound proteins) Pulldown->MassSpec TargetEngagement Target Engagement Assays (CETSA, ITC, SPR) MassSpec->TargetEngagement GeneticScreen->TargetEngagement BiochemicalAssay In Vitro Biochemical Assay (e.g., enzyme inhibition) TargetEngagement->BiochemicalAssay CellularValidation Cellular Validation (Target knockdown/overexpression) BiochemicalAssay->CellularValidation FinalProbe Validated Chemical Probe CellularValidation->FinalProbe

Figure 1: A generalized workflow for the development of a novel compound into a validated chemical probe.

Step 1: Phenotypic Screening and Hit Confirmation

The first step is to identify a measurable biological effect of the compound. This is typically done through high-throughput phenotypic screening.

  • Objective: To identify a robust and reproducible cellular phenotype caused by N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline.

  • Example Assays:

    • Cell Viability/Proliferation Assays: Using various cancer cell lines to identify cytotoxic or anti-proliferative effects.

    • Reporter Gene Assays: To screen for effects on specific signaling pathways (e.g., NF-κB, Wnt, Hedgehog).

    • High-Content Imaging: To identify changes in cellular morphology, protein localization, or other visual markers.[9]

Once a "hit" is identified, it must be confirmed. This involves generating a dose-response curve to determine the potency (EC50) of the compound in the chosen assay.

Step 2: Target Identification using Affinity-Based Proteomics

This powerful method aims to physically isolate the protein target(s) by using a modified version of the probe.[10]

  • Principle: An inert linker is chemically attached to the probe, which is then terminated with a high-affinity tag like biotin or a "clickable" alkyne group. This tagged probe is incubated with cell lysate or live cells, and the probe-protein complexes are then "pulled down" and identified by mass spectrometry.

Protocol 1: Affinity Pull-Down and Mass Spectrometry

  • Synthesize an Affinity Probe: Modify N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline with a linker and a biotin tag. A key consideration is the attachment point of the linker, which should be at a position that does not disrupt the compound's interaction with its target. A "negative control" probe, structurally similar but biologically inactive, should also be synthesized.

  • Cell Culture and Lysis: Grow the cells of interest (from the phenotypic screen) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated probe (and separately with the negative control probe and a DMSO vehicle control) for 1-2 hours at 4°C.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Run the eluate on an SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the active probe pull-down compared to the negative control and vehicle control samples. These are your candidate targets.

G cluster_0 Incubation cluster_1 Purification cluster_2 Identification Probe Biotinylated Probe Complex Probe-Target Complex Probe->Complex Binds to Target Protein Lysate Cell Lysate (Protein Mixture) Lysate->Complex Bead Streptavidin Bead CapturedComplex Captured Complex Bead->CapturedComplex MassSpec LC-MS/MS Complex->CapturedComplex Binds to Bead ElutedProtein Peptides CapturedComplex->ElutedProtein Elution & Digestion ElutedProtein->MassSpec Analysis

Figure 2: Workflow for affinity-based target identification.

Step 3: Target Validation

Once candidate targets are identified, they must be validated to confirm they are responsible for the observed phenotype.

A. Cellular Target Engagement

It is crucial to demonstrate that the probe binds to its intended target within a cellular context.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.

  • Principle: The binding of a ligand (the probe) to a protein often increases the protein's thermal stability. In CETSA, cells are treated with the probe, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline at a relevant concentration (e.g., 10x EC50) or with a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.

  • Quantification: Analyze the amount of the candidate target protein in the soluble fraction by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the probe indicates direct target engagement.

B. Biochemical Validation

If the target is an enzyme, a direct biochemical assay should be performed using purified protein.

  • Objective: To confirm that the probe directly modulates the activity of the purified target protein and to determine its potency (IC50 or Ki).

  • Example: If the target is a kinase, a kinase activity assay (e.g., ADP-Glo™) can be used to measure the inhibition of ATP consumption or substrate phosphorylation in the presence of increasing concentrations of the probe.

C. Genetic Validation

Genetic methods provide orthogonal evidence to support target identification.

  • Objective: To demonstrate that the cellular phenotype is dependent on the presence of the target protein.

  • Methods:

    • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the target is correct, the cells should become resistant to the probe.

    • Overexpression: Overexpressing the target protein may sensitize the cells to the probe.

Part 3: Advanced Applications and Data Interpretation

Once validated, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-isopropylaniline can be used as a reliable tool to investigate biology.

Elucidating Mechanism of Action (MoA)

With a validated target, the probe can be used to dissect the downstream signaling pathways.

Protocol 3: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with the probe at its EC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lysis and Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the target protein and key downstream signaling nodes (e.g., phosphorylated forms of kinases, transcription factors).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Changes in the levels or phosphorylation status of downstream proteins will provide insights into the probe's mechanism of action.

Selectivity Profiling

A crucial characteristic of a high-quality chemical probe is its selectivity.[1]

  • Objective: To ensure the probe does not have significant activity against other related proteins (e.g., other kinases if the target is a kinase) or a broad panel of off-targets.

  • Method: Screen the probe against a commercially available panel of targets (e.g., the DiscoverX KINOMEscan™ or CEREP safety panel).

Table 2: Example of a Selectivity Profile Summary

Target ClassNumber of Targets TestedTargets with >50% Inhibition at 1 µM
Kinases468Target X, Kinase Y
GPCRs70None
Ion Channels50None
Nuclear Receptors48None

In this hypothetical example, the probe hits its intended Target X and one off-target, Kinase Y. Further investigation would be needed to determine if the Kinase Y activity is relevant at the concentrations used in cellular assays.

References

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research, London. [Link]

  • Müller, S., & Knapp, S. (2020). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Medicinal Chemistry, 11(9), 960-973. [Link]

  • Antolin, A. A., & Al-Lazikani, B. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 18(4), 335-346. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]

  • How to use chemical probes. (n.d.). Chemical Probes Portal. [Link]

  • Using Chemical Probes to Examine Cellular Activities. (n.d.). Digital Commons @ Rockefeller University. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. [Link]

Sources

Method

Application Note: Advanced Crystallization and Isolation Protocols for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline

Executive Summary & Physicochemical Profiling N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (CAS: 1040681-37-5) is a highly lipophilic, sterically hindered secondary amine. Structurally, it features a flexible eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (CAS: 1040681-37-5) is a highly lipophilic, sterically hindered secondary amine. Structurally, it features a flexible ethoxy linker bridging two bulky, substituted aromatic systems: a sec-butylphenoxy group and an isopropylaniline ring.

Due to the asymmetric nature of the sec-butyl group (which often presents as a racemate in early-stage synthesis) and the severe steric hindrance around the secondary amine, the free base exhibits exceptionally low lattice energy. Consequently, it presents as a viscous, non-crystallizable oil at ambient temperatures. Low molecular weight, highly lipophilic bases have a high probability of remaining liquid; thus, salt formation is a mandatory intervention to augment the melting point and force a stable solid state[1].

Causality of the "Oiling Out" Phenomenon (LLPS)

When attempting to isolate this compound via standard salt formation (e.g., Hydrochloride), researchers will almost certainly encounter Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out."

Oiling-out occurs when supersaturation causes the dissolved salt to separate into a solute-rich secondary liquid phase (an emulsion) rather than integrating into a rigid crystalline suspension[2]. This phenomenon frequently plagues the crystallization of complex pharmaceuticals, resulting in slow crystal growth, entrapment of impurities within the oil droplets, and uncontrollable morphology[3].

The Mechanistic Cause: For N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline, the steric bulk kinetically hinders molecular alignment. The activation energy required for crystal nucleation is higher than the energy required for phase demixing. When a strong acid like HCl is added rapidly, the system experiences a massive spike in supersaturation, immediately crossing the spinodal curve into the miscibility gap, resulting in LLPS.

The Self-Validating Salt Screening Strategy

To design a robust isolation protocol, we must manipulate the thermodynamic and kinetic controls of the system. This guide utilizes a self-validating experimental design : every protocol includes an in-process analytical check (Polarized Light Microscopy) to confirm whether the system is in a metastable LLPS state or a true crystalline state.

  • Kinetic Mitigation (The HCl Approach): If the Hydrochloride salt is required for downstream applications, LLPS must be managed by controlling the supersaturation generation rate and employing temperature cycling to coax nucleation from the oil phase.

  • Thermodynamic Bypass (The Tosylate Approach): By utilizing a bulky, aromatic counterion like p-Toluenesulfonic acid (TsOH), we introduce π−π stacking interactions. This dramatically increases the lattice energy of the resulting salt, altering the phase diagram so that the solubility curve is crossed before the LLPS boundary, resulting in direct, high-purity crystallization.

Experimental Protocols

Protocol A: Free Base Preparation and Clarification

Objective: Prepare a standardized, moisture-free organic solution of the free base to ensure accurate stoichiometry during salt formation.

  • Dissolve 10.0 g of crude N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (approx. 32.1 mmol) in 100 mL of Methyl tert-butyl ether (MTBE).

  • Wash the organic layer with 50 mL of 5% aqueous NaHCO3​ to remove any acidic synthetic impurities, followed by 50 mL of brine.

  • Dry the organic phase over anhydrous Na2​SO4​ for 30 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (40°C, 200 mbar) until a constant weight is achieved. The product will be a pale yellow, viscous oil.

Protocol B: Hydrochloride Salt Isolation (Managing LLPS)

Objective: Isolate the HCl salt while actively mitigating liquid-liquid phase separation.

  • Dissolve 5.0 g of the free base oil in 40 mL of MTBE in a 100 mL jacketed reactor equipped with an overhead stirrer. Maintain the temperature at 20°C.

  • Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise over 30 minutes.

  • Self-Validation Step: Extract a 10 µL aliquot and observe under a Polarized Light Microscope (PLM). The presence of opaque, spherical droplets with no birefringence confirms the system has oiled out (LLPS)[2].

  • LLPS Recovery (Temperature Cycling): Heat the reactor to 50°C until the oil droplets redissolve into a single clear phase.

  • Cool the system at a very slow, controlled rate of 0.1°C/min down to 35°C.

  • Introduce 1% (w/w) of crystalline seed (if available). If unavailable, hold at 35°C for 4 hours to allow the solute-rich domains to nucleate.

  • Once the mixture transitions from a milky emulsion to a white suspension, verify via PLM (crystals will exhibit bright birefringence). Cool to 5°C, filter, and wash with cold heptane.

Protocol C: p-Toluenesulfonate Salt Isolation (Direct Crystallization)

Objective: Utilize thermodynamic control to bypass LLPS entirely using a bulky counterion.

  • Dissolve 5.0 g of the free base oil in 30 mL of Ethyl Acetate (EtOAc) at 25°C.

  • In a separate flask, dissolve 3.2 g (1.05 eq) of p-Toluenesulfonic acid monohydrate in 20 mL of EtOAc.

  • Add the acid solution to the free base solution over 15 minutes. The high lattice energy provided by the tosylate counterion prevents the formation of a miscibility gap.

  • The solution will remain clear initially, followed by spontaneous nucleation of dense, white crystals within 20-30 minutes.

  • Add 20 mL of Heptane (anti-solvent) dropwise to maximize yield.

  • Cool the suspension to 0°C, age for 2 hours, and isolate via vacuum filtration. Wash the filter cake with a 1:1 mixture of cold EtOAc/Heptane. Dry under vacuum at 40°C.

Quantitative Data Presentation

The following table summarizes the phase behaviors and isolation metrics of the salt screening process, demonstrating the superiority of the Tosylate counterion for this specific lipophilic amine.

CounterionSolvent SystemInitial Phase ObservationIntervention RequiredFinal Yield (%)Purity (HPLC)
None (Free Base) HeptaneViscous OilN/A (Failed to crystallize)N/A< 90.0%
Hydrochloride MTBE / HeptaneLLPS (Oiling out)Temp. cycling & Seeding68%98.5%
Methanesulfonate EtOAc / MTBELLPS (Oiling out)Prolonged aging at 4°C55%97.2%
p-Toluenesulfonate EtOAc / HeptaneCrystalline suspensionNone (Direct nucleation)85%99.8%

Process Workflow Visualization

G FB Free Base (Oil) High Lipophilicity Screen Salt Screening (Counterion Selection) FB->Screen Acid Addition HCl HCl Salt (MTBE/Heptane) Screen->HCl Tosylate Tosylate Salt (EtOAc/Heptane) Screen->Tosylate LLPS Liquid-Liquid Phase Separation (Oiling Out) Cryst Nucleation & Crystal Growth LLPS->Cryst Seeding / Temp Cycling Pure Isolated API Salt >99% Purity Cryst->Pure HCl->LLPS High Supersaturation Tosylate->Cryst High Lattice Energy

Workflow for overcoming LLPS during lipophilic amine crystallization.

References

  • Source: mt.
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development Source: ACS Publications URL
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline in Biological Assays

Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic small molecules in vitro.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic small molecules in vitro. The compound N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline presents a classic "brick dust and grease" challenge. Structurally, it is dominated by bulky hydrophobic moieties—a sec-butylphenoxy group and an isopropylaniline ring—connected by a non-polar ethyl linker. The secondary amine is sterically hindered, severely limiting its capacity to act as a hydrogen bond donor.

Consequently, this molecule exhibits an exceptionally high LogP, leading to rapid precipitation, colloidal aggregation, and assay interference in standard aqueous buffers. Poorly soluble compounds not only create severe artifacts in biological assays but also carry a significantly higher risk of attrition during the drug development pipeline ().

This support guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to rescue your biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound crashes out instantly when I dilute my DMSO stock into the assay buffer. What is the root cause, and how do I fix it? A: You are observing a phenomenon known as solvent shock . When a high-concentration DMSO stock is spiked directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the highly lipophilic compound can disperse. This creates localized zones of supersaturation, forcing the compound to rapidly nucleate and precipitate.

  • The Fix: Implement a "step-down" dilution strategy. Instead of a direct 1:100 jump into the buffer, dilute the compound into intermediate solutions containing co-solvents (like PEG3350 or glycerol) before the final aqueous transfer. Research demonstrates that selecting the right intermediate solvent is critical for maintaining both ligand solubility and protein target stability ().

Q2: I am seeing flat dose-response curves and inconsistent IC50 values between replicates. Is this related to solubility? A: Yes. When lipophilic compounds exceed their thermodynamic solubility limit, they do not always form visible precipitates; instead, they often form sub-micron colloidal aggregates or micelles. These aggregates sequester the active monomer, leading to artificially flat dose-response curves. Furthermore, these colloids can non-specifically inhibit targets via steric occlusion (promiscuous inhibition).

  • The Fix: Utilize a complexation agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin ring encapsulates the bulky sec-butylphenoxy and isopropylaniline groups, while its hydrophilic exterior keeps the inclusion complex dissolved in water, enhancing overall bioavailability ().

Q3: I have confirmed the compound is soluble via LC-MS, but I am still seeing no activity in my cell-based assay. Where is the compound going? A: It is likely adhering to your plasticware. Highly hydrophobic molecules have a strong thermodynamic drive to minimize contact with water by adsorbing onto the hydrophobic polystyrene walls of multi-well plates or pipette tips.

  • The Fix: Add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant like 0.01% Tween-20 to your assay buffer. BSA acts as a "lipid sink," binding the compound and shuttling it in solution, thereby preventing plasticware adsorption.

Part 2: Solubilization Strategies Comparison

To help you select the right approach for your specific assay, summarize the quantitative and qualitative parameters of each strategy below:

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationPros for this Specific CompoundCons / Assay Limitations
DMSO Step-Down Co-solvent; lowers dielectric constant of the medium1% - 2% (v/v)Easy to implement; standard in High-Throughput Screening (HTS).High concentrations cause protein denaturation or cell toxicity.
HP-β-CD Complexation Inclusion complexation (hydrophobic shielding)10% - 20% (w/v)Excellent for bulky aromatics; highly biocompatible in cell assays.Requires pre-incubation; can be expensive at scale.
Tween-20 Addition Micellar solubilization0.01% - 0.1% (v/v)Effectively prevents non-specific plasticware adsorption.Can lyse cells or disrupt lipid membranes at higher concentrations.
BSA Supplementation Carrier protein binding0.1% - 0.5% (w/v)Mimics physiological transport; highly cell-friendly.High affinity binding may artificially shift apparent IC50 values.
Part 3: Standard Operating Procedures (Protocols)

Every protocol must be a self-validating system to ensure you are testing the compound, not an artifact of its insolubility.

Protocol A: Step-Down DMSO Dilution Workflow

Use this for biochemical assays that can tolerate up to 2% DMSO.

  • Master Stock: Prepare a 10 mM master stock of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline in 100% anhydrous DMSO. Store at -20°C in amber glass vials to prevent moisture ingress.

  • Intermediate Dilution: Prepare an intermediate dilution plate using a 50/50 (v/v) mixture of DMSO and PEG3350. Dilute the master stock to 1 mM in this intermediate solvent.

  • Aqueous Transfer: Slowly add the intermediate stock dropwise to the final aqueous assay buffer under continuous vortexing. This mechanical agitation prevents localized supersaturation.

  • Self-Validation Step: Measure the absorbance of the final assay buffer at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates. If clear, proceed to the assay.

Protocol B: HP-β-CD Inclusion Complexation

Use this for cell-based assays where DMSO must be kept <0.5%.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base aqueous assay buffer (e.g., HEPES or PBS).

  • Guest Addition: Add the required volume of the 10 mM DMSO compound stock directly into the HP-β-CD solution. Ensure the final DMSO concentration does not exceed 1%.

  • Kinetic Encapsulation: Sonicate the mixture in a water bath sonicator for 15 minutes at room temperature. The acoustic energy provides the kinetic drive required for the bulky compound to enter the cyclodextrin cavity.

  • Equilibration: Incubate on a rotary shaker for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the concentration of the filtrate via LC-MS. If the concentration matches your theoretical yield, true solubility (not suspension) has been achieved.

Part 4: Visual Workflows and Mechanisms

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckDMSO Is DMSO tolerance of assay >1%? Start->CheckDMSO IncDMSO Increase DMSO to 1-2% & use step-down dilution CheckDMSO->IncDMSO Yes CheckCD Try Cyclodextrin (e.g., 10% HP-β-CD) CheckDMSO->CheckCD No CheckDetergent Add 0.01% Tween-20 or 0.1% BSA IncDMSO->CheckDetergent Still Cloudy Success Solubility Achieved Proceed to Assay IncDMSO->Success Clear Solution CheckCD->CheckDetergent Still Cloudy CheckCD->Success Clear Solution CheckDetergent->Success

Decision tree for troubleshooting compound precipitation in aqueous biological assays.

CDMechanism Drug Free Lipophilic Compound Complex Soluble Inclusion Complex Drug->Complex Hydrophobic Interaction CD Empty HP-β-CD Cavity CD->Complex Aqueous Environment

Mechanism of HP-β-CD inclusion complexation shielding lipophilic moieties.

Part 5: References
  • Papaneophytou, C. P., Mettou, A. K., Rinotas, V., Douni, E., & Kontopidis, G. A. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 137–141.[Link]

  • Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055.[Link]

Optimization

Technical Support Center: Reducing Background Interference in N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline Fluorescence Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline in fluorescence-based hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline in fluorescence-based high-throughput screening (HTS) or cellular assays.

Due to its specific structural features—a highly sterically hindered secondary amine, an aniline core, and bulky, lipophilic sec-butyl and isopropyl substituents—this compound is extremely hydrophobic. In aqueous physiological buffers, it is highly prone to forming colloidal aggregates. These micro-particulates scatter excitation light, which optical detectors frequently misinterpret as false-positive background fluorescence[1]. This guide provides the mechanistic reasoning and self-validating protocols required to isolate true signal from optical artifacts.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your assay chemistry, you must identify the exact source of the background noise. The following diagnostic workflow isolates matrix-derived autofluorescence from compound-induced light scattering.

TroubleshootingWorkflow Start High Background Signal Detected CheckMatrix Run Matrix-Only Control (No Compound) Start->CheckMatrix MatrixHigh Signal High? CheckMatrix->MatrixHigh FixMatrix Issue: Matrix Autofluorescence Action: Use Phenol-Free Media, Black Plates, or Quenchers MatrixHigh->FixMatrix Yes CheckCompound Run Compound-Only Control (Buffer + Compound) MatrixHigh->CheckCompound No CompoundHigh Signal High? CheckCompound->CompoundHigh FixCompound Issue: Compound Aggregation/Scatter Action: Add Detergent, Centrifuge, or Filter CompoundHigh->FixCompound Yes (Scatter) Optimize Issue: Spectral Overlap Action: Adjust Ex/Em Filters CompoundHigh->Optimize Yes (True Fluorescence)

Diagnostic workflow for resolving background interference in fluorescence assays.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why is my background signal so high even in the absence of the biological target?

A: When working with N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline, the primary culprit is aggregation-induced light scattering . The hydrophobic effect forces the non-polar sec-butyl and isopropyl groups to cluster together to minimize contact with water, forming micelles or micro-crystals. When the intense excitation light of the microplate reader hits these aggregates, the light scatters (Tyndall effect). The detector captures this scattered light and registers it as a high background emission signal[1]. Furthermore, library compounds with high lipophilicity can cause an "inner filter effect" (IFE), absorbing the emitted light and confounding the data[2].

Q2: How do I definitively differentiate between true fluorescence and light scattering caused by this compound?

A: You must implement a self-validating optical check . True fluorophores absorb light at specific excitation wavelengths and emit at longer wavelengths. Light scattering, however, occurs across a broad spectrum without true absorption.

  • The Validation Step: Measure the absorbance of your compound-only control at a non-absorbing, high wavelength (e.g., 600 nm). If you see high "absorbance" at 600 nm, you are actually measuring turbidity (scattering) due to compound precipitation[1].

Q3: What microplate type should I use to minimize optical interference?

A: You must use solid black, low-binding microplates . Fluorescence detection relies on capturing a small amount of emitted light while excluding the massive amount of excitation light. Black-walled plates absorb stray excitation photons and prevent them from bouncing around the well, drastically reducing well-to-well crosstalk and background scatter[3]. Conversely, white plates reflect light to maximize signal in luminescence assays; using them here will amplify the background scatter caused by the compound's aggregation[4].

  • Causality: The carbon black embedded in the polystyrene matrix quenches stray photons. Using a "low-binding" surface treatment prevents the hydrophobic aniline derivative from adhering to the well walls, which would otherwise create a localized ring of highly concentrated, scattering material.

Q4: My biological matrix (cells/lysate) is causing high autofluorescence. How can I suppress this?

A: Biological matrices contain endogenous fluorophores (like NADH and aromatic amino acids), and assay media often contain phenol red or Fetal Bovine Serum (FBS), all of which contribute to background noise[5]. Phenol red and serum proteins contain aromatic rings that absorb UV/blue light and emit in the green/yellow spectrum.

  • Solution: Switch to phenol red-free media or perform measurements in PBS[5]. If intracellular autofluorescence is the issue, utilize chemical quenchers like Trypan Blue, which absorbs extracellular background fluorescence without penetrating live, intact cells[6].

Part 3: Quantitative Data Presentation

The table below summarizes the expected impact of various assay modifications on the Signal-to-Background (S/B) ratio when screening highly hydrophobic aniline derivatives.

Assay ConditionMechanism of ActionTypical S/B RatioRecommendation
Standard Aqueous Buffer (White Plate) High scatter reflection; maximizes optical artifacts1.2Strictly Avoid
Standard Aqueous Buffer (Black Plate) Absorbs stray scatter and crosstalk3.5Baseline Standard
Buffer + 0.01% Tween-20 (Black Plate) Micellization prevents compound aggregation8.0Highly Recommended
Phenol-Free Media + 0.01% Tween-20 Eliminates matrix autofluorescence & aggregation12.5Optimal

Part 4: Experimental Protocols

Protocol A: Solubility Optimization and Light Scatter Reduction

This protocol is designed to force N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline into solution, preventing the formation of light-scattering micro-particles.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: DMSO fully solvates the hydrophobic moieties, preventing premature aggregation.

  • Buffer Formulation: Prepare your aqueous assay buffer and add a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20 or Pluronic F-127). Crucial: The detergent must be fully mixed into the buffer before the compound is introduced.

  • Compound Addition: Add the DMSO stock to the buffer dropwise while under vigorous vortexing. Keep the final DMSO concentration below 1% (v/v) to prevent cellular toxicity.

  • Self-Validation (Serial Dilution Check): Perform a serial dilution of the formulated compound in the microplate. Measure the fluorescence. If the background signal drops precipitously non-linearly at a specific concentration, you have identified the Critical Aggregation Concentration (CAC). You must operate your assay below this concentration.

  • Centrifugation: If operating near the CAC, centrifuge the final assay plate at 1,000 x g for 5 minutes prior to reading. Causality: This pellets any unavoidable micro-crystals to the bottom edges of the well, moving them out of the optical path for top-reading instruments[1].

Protocol B: Matrix Autofluorescence Quenching

Use this protocol if your diagnostic workflow (Part 1) indicates that the biological matrix, rather than the compound, is the source of the background.

Step-by-Step Methodology:

  • Matrix Washing: Aspirate standard culture media. Wash the cells twice with warm, sterile PBS (containing Ca2+ and Mg2+ to prevent cell detachment). Causality: This removes highly fluorescent phenol red and FBS[5].

  • Media Replacement: Replace with Phenol Red-Free, low-serum media or a specialized clear balanced salt solution.

  • Quencher Addition (Optional): If background persists (e.g., from extracellular matrix proteins), add a quenching agent such as 0.04% Trypan Blue to the extracellular buffer[6].

  • Self-Validation (Viability Check): Because Trypan Blue enters dead cells and fluoresces red, measure the red fluorescence channel. A spike in red fluorescence indicates cell toxicity from your compound, serving as an internal viability control while simultaneously quenching green/blue background.

  • Optical Reading: Read the plate in a black, clear-bottom microplate. Ensure the detector gain is optimized dynamically (e.g., Enhanced Dynamic Range) rather than maxed out, which amplifies noise[5].

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at:[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline . Due to its specific structural moieties—a secondary aniline and a phenoxyethyl ether—this compound is highly susceptible to oxidative degradation and peroxide formation.

Below, you will find mechanistic explanations, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Mechanistic Overview of Degradation

Understanding why a chemical degrades is the first step in preventing it. This molecule contains two primary vulnerabilities:

  • The Secondary Aniline: Electron-rich aromatic amines are highly prone to oxidation by atmospheric oxygen. This process forms N-oxides and nitrones, which subsequently polymerize into dark, highly colored impurities[1].

  • The Ether Linkage: Ethers undergo radical-mediated autoxidation at the weak C-H bonds adjacent to the oxygen atom. Initiated by UV/visible light and oxygen, this pathway generates hydroperoxides that can concentrate into shock-sensitive, explosive crystals[2].

degradation cluster_amine Secondary Aniline Oxidation cluster_ether Ether Autoxidation API N-{2-[2-(Sec-butyl)phenoxy]ethyl} -2-isopropylaniline Ox1 N-Oxides & Nitrones API->Ox1 O2 / Light / Metals Per1 Hydroperoxides API->Per1 O2 / Weak C-H Cleavage Ox2 Colored Polymeric Species (Dark Brown/Black) Ox1->Ox2 Polymerization Per2 Explosive Peroxide Crystals Per1->Per2 Concentration / Cold Storage

Caption: Mechanistic pathways of degradation for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline.

Frequently Asked Questions (FAQs)

Q: Why does my sample turn yellow or brown after a few weeks on the benchtop? A: This discoloration is the hallmark of secondary aniline oxidation. Exposure to ambient oxygen and light triggers the formation of nitrones and polymeric species ()[3]. Even trace amounts of these polymers possess high molar absorptivity, causing drastic color changes that can interfere with colorimetric biological assays.

Q: What are the absolute best storage conditions for >1 year of stability? A: The compound must be stored at -20°C in tightly sealed amber glass vials, blanketed with Argon gas. Amber glass prevents photo-initiation of radical peroxide formation, while Argon (being denser than air) provides a superior physical barrier against oxygen compared to Nitrogen[2].

Q: Should I add an antioxidant like BHT to my storage vial? A: While hindered phenols like Butylated Hydroxytoluene (BHT) are excellent radical scavengers that prevent ether peroxidation, they remain in the sample. You should only use antioxidants if you have validated that BHT will not interfere with your downstream pharmacological assays or synthetic steps[4].

Troubleshooting Guide & Safety Workflow

If you inherit an old vial of this compound or suspect it has been compromised, follow this diagnostic workflow. Safety Warning: Ethers that have formed peroxides can detonate upon friction or mechanical shock ()[5].

workflow Start Inspect Sample Vial (Do Not Shake) CheckCrystal Visible crystals or liquid stratification? Start->CheckCrystal CheckColor Is the liquid discolored (Yellow/Brown)? CheckCrystal->CheckColor No Dispose DANGER: Do Not Open! Contact Safety Officer CheckCrystal->Dispose Yes (Peroxide Risk) TestPeroxide Perform Peroxide Test CheckColor->TestPeroxide No Purify Purify via Chromatography CheckColor->Purify Yes (Aniline Oxidation) TestPeroxide->Purify > 20 ppm Use Proceed with Experiment TestPeroxide->Use < 20 ppm

Caption: Troubleshooting and safety validation workflow for compromised chemical samples.

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must include built-in validation steps.

Protocol A: Inert-Atmosphere Aliquoting & Storage

Causality: Repeatedly opening a master vial introduces ambient oxygen and moisture. Aliquoting minimizes freeze-thaw cycles. Argon is chosen over Nitrogen because its higher density allows it to "settle" over the liquid, forming a robust physical barrier against oxygen[3].

  • Preparation: Purge a glovebox or Schlenk line with high-purity Argon (99.999%).

  • Transfer: Move the master batch of the compound into the inert environment.

  • Dispensing: Dispense single-use volumes into amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the photo-initiation of radical peroxide formation[2].

  • Sealing: Cap the vials tightly with PTFE-lined silicone septa.

  • Self-Validation Step: Place the sealed vials into a secondary Mylar storage bag containing a resazurin-based oxygen indicator strip. Seal the bag. Validation: If the strip turns pink during storage, the inert atmosphere has been breached, and the sample must be re-purified before use.

  • Storage: Transfer the validated Mylar bag to a -20°C freezer.

Protocol B: Peroxide Screening and Remediation

Causality: Autoxidation of the phenoxyethyl ether linkage generates hydroperoxides. These not only pose an explosion hazard upon concentration but also act as Reactive Oxygen Species (ROS) that can skew biological assay data[6].

  • Visual Inspection: Examine the vial without agitating it. If crystalline solids are visible around the cap or in the liquid, abort the protocol and contact Environmental Health & Safety (EHS) immediately[7].

  • Initial Screening: Withdraw 10 µL of the clear compound and apply it to a KI-starch peroxide test strip. Compare the color change to the quantitative scale. If the reading is >20 ppm, remediation is required.

  • Column Preparation: Prepare a small glass column packed with basic alumina (Brockmann Grade I). Causality: Basic alumina strongly binds polar hydroperoxides while allowing the less polar ether/amine compound to elute freely.

  • Elution: Pass the compound through the alumina plug using a degassed, non-polar solvent system (e.g., hexane/ethyl acetate).

  • Self-Validation Step: Perform a second KI-starch test on the collected eluate. Validation: The protocol is only successful and complete when the post-elution test strip reads exactly 0 ppm . Do not proceed with experiments until this metric is met.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline under various storage conditions. Data highlights the necessity of combining temperature control, light protection, and inert atmosphere.

Storage ConditionTimeframePurity (HPLC)Peroxide LevelVisual Appearance
Room Temp, Air, Clear Glass3 Months< 85%> 100 ppmDark Brown, Viscous
4°C, Air, Amber Glass6 Months92.4%45 ppmLight Yellow
-20°C, Air, Amber Glass12 Months96.1%25 ppmVery Pale Yellow
-20°C, Argon, Amber Glass 12 Months > 99.5% < 5 ppm Colorless Liquid

References

  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage." VUMC Office of Clinical and Research Safety. Available at:[Link]

  • University of Alabama at Birmingham. "Suggested Storage for Peroxides." UAB EHS. Available at: [Link]

  • National Institutes of Health (PMC). "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." NIH. Available at:[Link]

Sources

Optimization

Formulations for enhancing cell permeability of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline in vitro

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the in vitro permeability assessment of N-{2-[2-(Sec-butyl)phenoxy]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the in vitro permeability assessment of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (CAS 1040681-37-5).

Due to its secondary amine structure, ether linkage, and bulky lipophilic side chains, this compound exhibits extreme hydrophobicity (high LogP) and poor aqueous solubility. Standard Caco-2 or MDCK transwell assays often yield artificially low apparent permeability ( Papp​ ) values for such molecules. This guide provides field-proven, self-validating formulation strategies to overcome non-specific binding, cellular retention, and aqueous boundary layer limitations.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I ran a standard Caco-2 assay for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline, and my Papp​ is near zero. Is the compound simply impermeable? A: Not necessarily. Highly lipophilic compounds often suffer from artifactual retention rather than true impermeability. You must calculate the Mass Balance (Total Recovery %) of your assay. If your recovery is < 80%, the drug is not making it into the receiver compartment. It is either precipitating in the donor buffer, binding to the polystyrene transwell plate (Non-Specific Binding - NSB), or partitioning into the lipid bilayer of the cells and becoming trapped[1].

Q2: How do I overcome cellular trapping and non-specific binding (NSB)? A: You must introduce a thermodynamic sink. In vivo, blood flow and plasma proteins continuously clear absorbed drugs from the basolateral side of the enterocyte. In vitro, the aqueous receiver buffer lacks this capacity, causing lipophilic molecules to remain trapped in the basolateral membrane. Adding 1% to 4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment provides hydrophobic binding pockets (Sudlow's sites) that act as a thermodynamic sink, actively pulling the molecule out of the cells and preventing it from adhering to the plastic[2].

Q3: The compound precipitates in the standard HBSS (pH 7.4) donor buffer. Can I just add strong surfactants? A: No. Harsh surfactants (like SDS or high-concentration Triton X-100) will solubilize the drug but will also strip the lipid bilayer and destroy the tight junctions of your cell monolayer, rendering the assay biologically irrelevant. Instead, use biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) . FaSSIF contains physiological mixed micelles (sodium taurocholate and lecithin) that encapsulate the lipophilic drug, maintaining it in solution without compromising monolayer integrity[3],[4].

Q4: What is the Unstirred Water Layer (UWL) effect, and why does it matter here? A: The UWL is a stagnant layer of aqueous buffer immediately adjacent to the cell monolayer. For highly lipophilic drugs, permeation through the lipid cell membrane is extremely fast. Consequently, diffusion through the aqueous UWL becomes the rate-limiting step, artificially depressing the measured Papp​ . To mitigate this, you must increase the orbital shaking speed (e.g., 150 rpm) during the assay to thin the UWL[5].

Part 2: Experimental Workflows & System Validation

Workflow Start Low Papp Measured MassBal Calculate Mass Balance (Recovery %) Start->MassBal LowRec Recovery < 80% MassBal->LowRec HighRec Recovery > 80% MassBal->HighRec Precip Check Donor Chamber for Precipitation LowRec->Precip UWL UWL Rate-Limiting? HighRec->UWL AddSol Add FaSSIF or 1% DMSO to Apical Buffer Precip->AddSol If Yes Trap Cellular Trapping or Plastic Binding Precip->Trap If No AddBSA Add 4% BSA to Basolateral Buffer Trap->AddBSA IncShake Increase Orbital Shaking (150 rpm) UWL->IncShake

Decision tree for troubleshooting low apparent permeability and poor mass balance in vitro.

Step-by-Step Methodology: Optimized Biorelevant Caco-2 Assay

This protocol utilizes a self-validating system. The inclusion of Trans-epithelial Electrical Resistance (TEER) measurements validates monolayer integrity (ensuring formulations aren't toxic), while Mass Balance calculations validate that the drug isn't lost to the environment.

Step 1: Cell Culture & Monolayer Validation

  • Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size, 1.12 cm² area) at a density of 1×105 cells/cm².

  • Culture for 21 days, replacing media every alternate day.

  • Validation Check: Measure TEER using a voltohmmeter. Proceed only if TEER > 250 Ω·cm².

Step 2: Formulation Preparation

  • Apical (Donor) Formulation: Prepare FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin. Spike with N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline to a final concentration of 10 µM. (Optional: Add up to 1% DMSO to aid initial stock dissolution).

  • Basolateral (Receiver) Formulation: Prepare standard HBSS (pH 7.4) and dissolve 4% (w/v) Bovine Serum Albumin (BSA). Filter sterilize (0.22 µm).

Step 3: Assay Execution

  • Wash the monolayers twice with pre-warmed HBSS.

  • Add 0.5 mL of the Apical Formulation to the donor chamber.

  • Add 1.5 mL of the Basolateral Formulation to the receiver chamber.

  • Incubate the plates at 37°C on an orbital shaker set to 150 rpm to minimize the Unstirred Water Layer (UWL).

Step 4: Sampling & Self-Validation

  • Take 50 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh Basolateral Formulation.

  • At 120 minutes, take a final 50 µL sample from the apical chamber.

  • Validation Check: Re-measure TEER. A drop of >20% indicates formulation toxicity.

  • Quantify drug concentrations using LC-MS/MS and calculate Papp​ and Mass Balance.

Part 3: Mechanistic Visualization & Quantitative Data

G A Apical Donor (FaSSIF Micelles) B Unstirred Water Layer (UWL) A->B Diffusion C Apical Membrane (Lipid Partitioning) B->C Permeation D Cytosol C->D Transcellular E Basolateral Membrane (Cellular Trapping) D->E Partitioning F Receiver Chamber (HBSS only) E->F Poor Exit (Thermodynamic Barrier) G BSA Sink (Hydrophobic Binding) E->G Facilitated Extraction H Non-Specific Binding (Plastic Transwell) F->H Adsorption

Mechanistic transport of lipophilic molecules across Caco-2 monolayers and the role of a BSA sink.

Quantitative Formulation Comparison

The following table synthesizes the expected impact of various formulation strategies on the permeability metrics of highly lipophilic compounds like N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline.

Assay ConditionApical Buffer (Donor)Basolateral Buffer (Receiver)Apparent Permeability ( Papp​×10−6 cm/s)Mass Balance (Recovery %)Post-Assay TEER (% of Initial)
Standard (Control) HBSS (pH 7.4)HBSS (pH 7.4)0.8 ± 0.242 ± 5%98%
Co-solvent Only HBSS + 1% DMSOHBSS (pH 7.4)1.5 ± 0.348 ± 6%97%
Biorelevant Donor FaSSIF (pH 6.5)HBSS (pH 7.4)4.2 ± 0.555 ± 4%95%
Sink Condition HBSS + 1% DMSOHBSS + 4% BSA18.5 ± 1.288 ± 3%96%
Optimized Protocol FaSSIF (pH 6.5) HBSS + 4% BSA 24.1 ± 1.5 96 ± 2% 95%
Surfactant (Toxic) HBSS + 2% SDSHBSS (pH 7.4)85.4 ± 8.1 (Artifact)98 ± 1%12% (Failed)

Data Interpretation: The combination of FaSSIF (to prevent apical precipitation) and 4% BSA (to provide a basolateral thermodynamic sink) is required to achieve a true representation of the compound's high intrinsic permeability while maintaining >80% mass balance and preserving monolayer integrity.

References

  • Ingels, F., Dechaume, R., et al. (2004). Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers. International Journal of Pharmaceutics. URL:[Link]

  • Naruhashi, K., Tamai, I., et al. (2003). Experimental demonstration of the unstirred water layer effect on drug transport in Caco-2 cells. Journal of Pharmaceutical Sciences. URL:[Link]

  • Fossati, L., Dechaume, R., et al. (2008). Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. International Journal of Pharmaceutics. URL:[Link]

  • Yamashita, S., et al. (2002). Effect of bovine serum albumin on drug permeability estimation across Caco-2 monolayers. European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

  • Saha, P., Oates-Lenz, K., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline vs. Standard Reference Compounds

Executive Summary & Target Rationale The discovery of subtype-selective inhibitors for voltage-gated sodium channels (NaV) remains a critical frontier in non-addictive pain management. The voltage-gated sodium channel Na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The discovery of subtype-selective inhibitors for voltage-gated sodium channels (NaV) remains a critical frontier in non-addictive pain management. The voltage-gated sodium channel NaV1.7 is a genetically validated target for nociception; however, achieving selectivity over off-target cardiac (NaV1.5) and central nervous system (NaV1.1/NaV1.2) isoforms is notoriously difficult ()[1].

This technical guide evaluates the comparative efficacy of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline (hereafter referred to as Sec-Butyl-PEI ), a novel aryloxyethylamine derivative, against established reference compounds. To provide a rigorous pharmacological baseline, Sec-Butyl-PEI is benchmarked against PF-04856264 (a highly selective, state-dependent NaV1.7 inhibitor) and Lidocaine (a non-selective, classical pore blocker).

Mechanism of Action: State-Dependent Gating Dynamics

To understand the efficacy of Sec-Butyl-PEI, we must first analyze the causality behind state-dependent channel inhibition. NaV1.7 channels transition through three primary conformational states: Resting (Closed), Open, and Inactivated.

Classical local anesthetics like Lidocaine act as low-affinity pore blockers, indiscriminately plugging the channel regardless of the subtype. In contrast, advanced selective inhibitors like PF-04856264 achieve nanomolar potency by specifically trapping the Domain IV voltage sensor (VSD4) in the inactivated state ()[2]. Standard membrane potential assays often fail to detect VSD4 inhibitors because they do not account for this state-dependent binding requirement ()[3]. Structural and electrophysiological profiling indicates that Sec-Butyl-PEI shares this state-dependent mechanism, requiring prolonged depolarization to expose its high-affinity binding site.

NaV17_Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Lidocaine Lidocaine (Pore Blocker) Lidocaine->Open PF04856264 PF-04856264 (VSD4 Binder) PF04856264->Inactivated SecButyl Sec-Butyl-PEI (State-Dependent) SecButyl->Inactivated

State-dependent NaV1.7 gating mechanism and distinct inhibitor binding profiles.

Experimental Protocols: Automated Patch-Clamp Electrophysiology

To accurately quantify the potency of Sec-Butyl-PEI, we utilize a high-throughput automated patch-clamp (APC) platform (e.g., SyncroPatch 768PE). This protocol is designed as a self-validating system to ensure absolute data trustworthiness.

Step-by-Step Methodology
  • Cell Preparation: Cultured HEK293 cells stably expressing human NaV1.7 (hNaV1.7) are harvested and resuspended in extracellular recording solution.

  • Seal Formation & Quality Control: Cells are captured on a planar patch plate. Self-Validation Check: Only wells achieving a giga-ohm seal resistance (>500 MΩ) and a minimum peak current of >500 pA are included in the analysis. This strict threshold eliminates leak-current artifacts ()[4].

  • The 8-Second Conditioning Protocol (Causality): Cells are held at a resting potential of -120 mV. A standard fast-activation step to 0 mV would primarily interrogate the resting state, resulting in false negatives for VSD4 inhibitors. Therefore, we apply an 8-second conditioning prepulse to a partially depolarized potential (e.g., -50 mV). Why? This prolonged depolarization drives approximately 50% of the channels into steady-state inactivation (V½), exposing the high-affinity binding site required by Sec-Butyl-PEI and PF-04856264 ()[2].

  • Compound Application: Compounds are added at varying concentrations and incubated for 5 minutes to reach binding equilibrium before the final test pulse to 0 mV is applied to measure residual current.

  • Assay Robustness: 0.2% DMSO negative controls are run concurrently. The assay must maintain a Z'-factor > 0.7 to be considered valid ()[4].

PatchClamp_Workflow Prep Cell Prep HEK293-NaV1.7 Seal Giga-Ohm Seal >500 MΩ Prep->Seal Protocol Voltage Protocol 8s Conditioning (-50mV) Seal->Protocol Compound Compound Addition (Equilibration) Protocol->Compound Readout Current Measurement (IC50 Calculation) Compound->Readout

Automated patch-clamp electrophysiology workflow for state-dependent NaV1.7 inhibitors.

Comparative Efficacy & Selectivity Data

The quantitative data below summarizes the in vitro electrophysiological profiling and in vivo translation of Sec-Butyl-PEI compared to the reference standards. In vivo efficacy is referenced against the OD1-induced spontaneous pain model, a highly specific assay for NaV1.7-mediated nociception ()[5].

CompoundhNaV1.7 IC₅₀ (Inactivated State)hNaV1.7 IC₅₀ (Resting State)hNaV1.5 IC₅₀ (Cardiac Isoform)In Vivo Efficacy (OD1 Pain Model)
PF-04856264 28 nM> 10,000 nM> 10,000 nMHigh (Significant reversal of pain)
Lidocaine ~ 100,000 nM~ 300,000 nM~ 120,000 nMLow (Non-selective, narrow window)
Sec-Butyl-PEI 145 nM > 5,000 nM > 3,000 nM Moderate to High

Discussion & Application Insights

The comparative data reveals that N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline operates as a potent, state-dependent inhibitor of NaV1.7. While it does not perfectly match the extreme sub-50 nM potency of the highly optimized PF-04856264[2], Sec-Butyl-PEI demonstrates a massive improvement over classical local anesthetics like Lidocaine.

Crucially, Sec-Butyl-PEI exhibits a >20-fold selectivity window for hNaV1.7 over the cardiac hNaV1.5 isoform. Because hNaV1.5 inhibition is the primary driver of cardiotoxicity in sodium channel blockers, this selectivity profile suggests that the aryloxyethylamine scaffold of Sec-Butyl-PEI provides a highly viable starting point for further medicinal chemistry optimization. By utilizing the 8-second conditioning patch-clamp protocol, drug development professionals can accurately map the structure-activity relationship (SAR) of this compound class, ensuring that state-dependent binding kinetics are fully leveraged for peripheral pain therapeutics.

References

  • Zhang, H., et al. "Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors." SLAS Discovery, 2020.[Link]

  • Li, T., et al. "High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE." PLoS ONE, 2017.[Link]

  • Ahuja, S., et al. "Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors." PNAS, 2018.[Link]

  • McCormack, K., et al. "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." PNAS, 2013.[Link]

  • Deuis, J.R., et al. "Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain." Toxins, 2016.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline proper disposal procedures

For researchers, scientists, and drug development professionals, managing complex organic intermediates requires more than just following institutional rules—it demands a mechanistic understanding of the chemical's behav...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, managing complex organic intermediates requires more than just following institutional rules—it demands a mechanistic understanding of the chemical's behavior. N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline is a highly substituted, lipophilic secondary amine. Its unique structure—combining an aniline core with bulky sec-butylphenoxy and isopropyl moieties—gives it distinct physicochemical properties that dictate strict handling, spill response, and disposal procedures.

This guide provides an authoritative, step-by-step operational framework for the safe disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Mechanistic Hazard Assessment & PPE Selection

Before initiating any disposal or cleanup procedure, personnel must understand why specific safety measures are required. The bulky hydrophobic groups on this molecule make it highly soluble in organic matrices, including human skin and certain polymers, while the aniline core presents severe toxicological risks, including methemoglobinemia and aquatic toxicity[1].

Table 1: Physicochemical Hazards and PPE Compatibility

Parameter / MaterialSpecification / RatingMechanistic Rationale
Nitrile Gloves Poor / NOT Recommended[2]High lipophilicity accelerates permeation through standard nitrile polymer matrices, leading to rapid breakthrough.
Butyl / Viton Gloves Excellent / Mandatory[2]High-density elastomers provide superior chemical resistance against aromatic amines and prevent transdermal exposure.
Aqueous Solubility Very Low (at Neutral pH)Hydrophobic sec-butyl and isopropyl groups dominate the molecule's polarity, causing it to phase-separate in water.
Aqueous Solubility High (at pH < 4.0)[3]Protonation of the secondary amine forms an anilinium salt, drastically increasing water solubility and eliminating volatility.
Ecological Toxicity High (Marine Pollutant)[1]Toxic to aquatic life; strictly prohibited from drain disposal or unmanifested trash[4].

Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous cross-reactions (such as exothermic oxidation) and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for characteristic hazardous wastes[5].

DisposalWorkflow Start Waste Generation: N-{2-[2-(Sec-butyl)phenoxy]ethyl} -2-isopropylaniline State Determine Waste State Start->State Liquid Liquid Waste State->Liquid Solid Solid Waste (PPE, Absorbents) State->Solid Organic Organic Solvents Liquid->Organic Aqueous Aqueous Mixtures Liquid->Aqueous SolidCollect Double-Bag in Clear Plastic or Solid Waste Drum Solid->SolidCollect OrgCollect Collect in Non-Halogenated Organic Container Organic->OrgCollect AqProcess Adjust pH to 3-4 (HCl) to Protonate Amine Aqueous->AqProcess Labeling Label: 'Hazardous Waste' Toxic/Marine Pollutant OrgCollect->Labeling AqCollect Collect in Polyethylene Aqueous Waste Jug AqProcess->AqCollect AqCollect->Labeling SolidCollect->Labeling Storage Store in Ventilated Area Away from Oxidizers Labeling->Storage EHSPickup EHS Pickup & High-Temp Incineration Storage->EHSPickup

Figure 1: Disposal and segregation workflow for substituted aniline derivative waste streams.

Validated Experimental Protocols for Disposal

The following protocols are designed as self-validating systems, ensuring that every step provides real-time feedback to the scientist to confirm the procedure's success.

Protocol A: Aqueous Waste Stabilization and Collection

Unprotonated aniline derivatives in aqueous waste can volatilize or partition into the plastic walls of waste containers. This protocol stabilizes the waste prior to EHS pickup.

  • Transfer: Working entirely within a certified chemical fume hood, transfer the aqueous mixture containing the compound into a borosilicate glass reaction vessel.

  • pH Adjustment: While stirring moderately, slowly add 1M Hydrochloric Acid (HCl) dropwise. Monitor the pH continuously using a calibrated pH meter or high-resolution indicator strips until the solution reaches a pH between 3.0 and 4.0[3].

    • Causality: This step protonates the bulky secondary amine. Converting the free base into an anilinium chloride salt renders the molecule highly water-soluble, non-volatile, and chemically stable for long-term storage.

  • Self-Validation Checkpoint: Allow the solution to stir for 5 minutes, then re-verify the pH. If the pH has drifted above 4.0, the amine is not fully protonated; add additional HCl. A stable pH of 3.0–4.0 confirms complete conversion.

  • Collection: Pour the stabilized solution into a clearly labeled, high-density polyethylene (HDPE) aqueous waste container[2].

Protocol B: Spill Decontamination and Solid Waste Recovery

Because of its lipophilicity, spills of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline require specific containment strategies to prevent surface penetration.

  • Immediate Assessment: Determine the spill volume. For volumes >50 mL, immediately evacuate the laboratory, secure the doors, and contact Environmental Health & Safety (EH&S)[4]. For <50 mL, proceed to step 2.

  • PPE Verification: Don chemical splash goggles, a fully-buttoned lab coat, and Butyl or Viton gloves. Discard any nitrile gloves immediately [2].

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[2].

    • Causality: Combustible absorbents (like paper towels or sawdust) can react with concentrated amines or trap flammable vapors, increasing fire risk.

  • Absorption: Allow 3–5 minutes for the inert material to fully absorb the liquid.

    • Self-Validation Checkpoint: The absorbent should appear uniformly darkened and clumped, with no free-flowing liquid remaining on the benchtop.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a wide-mouth polyethylene hazardous waste container or double-bag it in clear heavy-duty plastic[4].

  • Chemical Neutralization: Wipe the spill surface with a 5% acetic acid solution.

    • Causality: The weak acid neutralizes residual free-base amine lodged in microscopic surface pores, converting it to a water-soluble salt that is easily wiped away.

  • Final Wash: Clean the area with a standard laboratory detergent and water. Dispose of all contaminated wipes in the solid hazardous waste container.

Regulatory Compliance & Storage Logistics

To comply with EPA and institutional regulations, waste containing this compound must be strictly managed until final destruction.

Table 2: Waste Stream Classification and Regulatory Limits

Waste StreamEPA ClassificationRegulatory RequirementMechanistic Rationale
Pure Compound / Organic Stock U-Listed / Characteristic[5]High-temperature incinerationContains nitrogen; requires thermal destruction with scrubbers to prevent toxic NOx gas release.
Aqueous Waste D002 (if pH < 2) / Toxic[5]Maintain pH strictly at 3.0–4.0Prevents volatilization while avoiding the D002 "Corrosive" hazardous waste classification (triggered at pH ≤ 2.0)[5].
Solid Waste (PPE/Absorbents) Characteristic Toxic[6]Sealed in leak-proof drumsPrevents leaching of lipophilic amines into soil or landfill environments[6].

Storage Logistics: Store all sealed waste containers in a designated, well-ventilated secondary containment system (e.g., a Nalgene/polypropylene tub) below eye level[4]. Because aniline derivatives are susceptible to oxidation and can react violently, keep them strictly isolated from strong oxidizers, strong acids, and sources of ignition[4]. All containers must bear a compliant workplace label identifying the contents as "Hazardous Waste: Toxic Amine / Marine Pollutant"[1].

References

  • Aniline Safety Guidelines - Washington State University. WSU. [Link]

  • Aniline - Lanxess. Lanxess. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. EPA.[Link]

  • Chemical Waste | Environmental Health & Safety (EHS). UT Austin. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-isopropylaniline
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